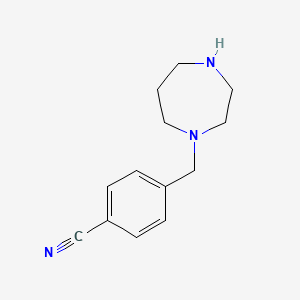
4-(1,4-Diazepan-1-ylmethyl)benzonitrile
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Bistriazenes synthesis: 4-(1,4-Diazepan-1-ylmethyl)benzonitrile is involved in the synthesis of a series of bistriazenes, demonstrating its role in creating novel saturated heterocycles like 1,3-diazepane. This synthesis is significant due to the unique structural properties of the resultant compounds (Tingley & Vaughan, 2006).
Medicinal Chemistry and Drug Design
- Privileged Scaffold in Medicinal Chemistry: The 1,3-diazepine moiety, related to this compound, is a critical component in various biologically active compounds. Its presence in several FDA-approved β-lactamase inhibitors and other clinically significant anticancer compounds highlights its importance in drug discovery and therapy (Malki, Martínez, & Masurier, 2021).
Synthesis of N-Heterocycle-Fused Compounds
- Synthesis of N-heterocycle-fused Tetrahydro-1,4-diazepinones: This research outlines the development of various tetrahydro-1,4-diazepinones, showcasing the versatility of this compound in synthesizing fused heterocyclic compounds. These compounds have potential applications in medicinal chemistry due to their structural properties (Dzedulionytė et al., 2022).
Crystallographic Studies
- X-Ray Crystal Structure Determination: This study provides a detailed crystallographic analysis of compounds synthesized from this compound, contributing to our understanding of their molecular structures and properties (Tingley, Bertolasi, & Vaughan, 2006).
properties
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-12-2-4-13(5-3-12)11-16-8-1-6-15-7-9-16/h2-5,15H,1,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPOEAVFDQAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

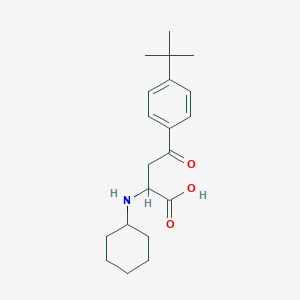


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
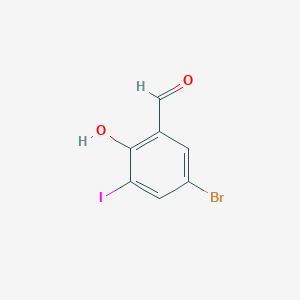
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
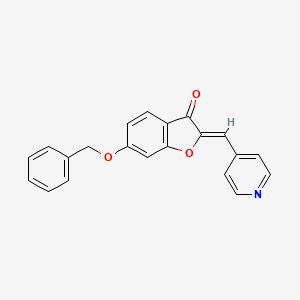
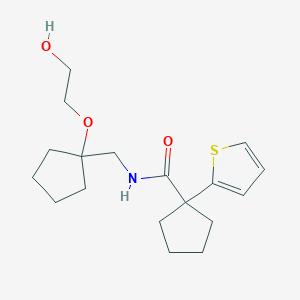
![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)
![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)
